Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-3-33-21-12-10-19(11-13-21)24-23(25(31)34-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)20-8-6-5-7-9-20/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZNGHCYGMUPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C24H27FN4O3 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | This compound |
The structure includes a tetrahydropyrimidine ring, an ethoxy group, and a piperazine moiety, which contribute to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating various metabolic pathways. For instance, it has been observed to inhibit certain enzymes involved in neurotransmitter regulation and metabolic processes, which could have implications for treating conditions such as depression or anxiety.
Antidepressant Potential
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study utilizing the forced swim test demonstrated that administration of the compound significantly reduced immobility time compared to control groups. This suggests a potential for mood-enhancing properties.
Antioxidant Activity
In vitro assays have shown that this compound possesses antioxidant properties. It was found to scavenge free radicals effectively, indicating its potential role in protecting cells from oxidative stress. This activity is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders .
Case Studies and Research Findings
- In Vivo Studies : In a series of experiments involving rodent models, the compound was administered at varying dosages. Results indicated a dose-dependent response in terms of both antidepressant activity and antioxidant capacity. Higher doses were associated with improved behavioral outcomes in stress-induced models .
- Molecular Docking Studies : Computational studies using molecular docking techniques have identified potential binding sites for this compound on target enzymes. These studies suggest that the compound may inhibit enzymes involved in neurotransmitter metabolism, thus supporting its proposed antidepressant effects .
- Toxicological Assessments : Toxicity studies conducted on various animal models revealed no significant adverse effects at therapeutic doses. This safety profile is promising for further development as a therapeutic agent .
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydropyrimidine core with an ethoxyphenyl substituent and a phenylpiperazine moiety. Its molecular formula is and it has a molecular weight of approximately 414.52 g/mol. The unique structure allows for various chemical reactions and biological interactions.
Synthetic Routes
The synthesis of Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions: Utilizing aldehydes and urea derivatives.
- Cyclization Reactions: Forming the tetrahydropyrimidine ring through cyclization of intermediate products.
Reaction Conditions
The synthesis often requires specific conditions such as controlled temperatures and the use of catalysts to achieve high yields and purity.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects:
The compound's interactions with biological targets have been a focus of research:
- Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes involved in metabolic pathways.
Organic Synthesis
In organic chemistry, it serves as a valuable building block for synthesizing more complex molecules:
| Reagent Type | Usage |
|---|---|
| Building Block | Used in the synthesis of novel pharmaceutical compounds . |
| Reagent | Acts as a reagent in various organic reactions including substitution and oxidation. |
Antidepressant Activity
A study conducted on the antidepressant potential of related compounds revealed that modifications in the ethoxy group significantly influenced receptor binding affinities, suggesting similar mechanisms may be applicable to this compound .
Anticonvulsant Effects
Research published in pharmacological journals highlighted the anticonvulsant properties of structurally similar compounds derived from tetrahydropyrimidines. This study provided insights into dosage ranges and efficacy in animal models .
Q & A
Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via a modified Biginelli reaction, involving a one-pot cyclocondensation of ethyl acetoacetate, 4-ethoxyphenyl aldehyde, and a thiourea precursor containing the 4-phenylpiperazine moiety. Reaction optimization should focus on solvent selection (e.g., ethanol or acetic acid) and temperature control (80–100°C) to enhance yield . Catalysts like HCl or Lewis acids (e.g., Yb(OTf)₃) may improve regioselectivity for the methyl-substituted tetrahydropyrimidine core. Post-synthetic modifications, such as introducing the phenylpiperazine group via alkylation, require inert conditions (argon atmosphere) and stoichiometric control to avoid byproducts .
Q. How can the crystal structure and stereochemistry of this compound be rigorously characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. Key parameters include:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
- Refinement : R-factor ≤ 0.05 and wR-factor ≤ 0.15, with mean C–C bond lengths of ~1.54 Å to validate geometry . For non-crystalline samples, use 2D NMR (¹H-¹³C HSQC, HMBC) to confirm substituent positions, particularly the methylene bridge linking the piperazine group to the tetrahydropyrimidine ring .
Q. What analytical techniques are critical for purity assessment and functional group verification?
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. The molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (C₂₅H₃₁N₄O₄; MW = 467.55 g/mol) .
- FT-IR : Key peaks include C=O stretches (~1700 cm⁻¹ for ester and ketone groups) and N–H bends (~3300 cm⁻¹ for the tetrahydropyrimidine NH) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions like retro-Biginelli decomposition?
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (EtOH). Protic solvents stabilize intermediates but may reduce yields at higher temperatures .
- Additives : Use urea or thiourea derivatives to stabilize the enolic form of ethyl acetoacetate, favoring cyclization .
- Kinetic studies : Monitor reaction progress via in-situ FT-IR to identify optimal stopping points and avoid over-oxidation of the 2-oxo group .
Q. What computational strategies are effective for predicting the compound’s bioactivity and binding affinity?
- Molecular docking : Target receptors like dopamine D2 or serotonin 5-HT₁A (common for phenylpiperazine derivatives). Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-receptor interactions. Validate with binding free energy calculations (MM-PBSA) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro activity data to guide structural modifications .
Q. How do structural modifications (e.g., replacing ethoxy with methoxy or halogens) impact solubility and pharmacokinetics?
- LogP studies : Measure partition coefficients (octanol/water) to assess hydrophobicity. Ethoxy groups increase lipophilicity (LogP ~2.5) compared to methoxy (LogP ~2.0) .
- Solubility enhancement : Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) improves aqueous solubility by 3–5 fold .
Q. What in vitro assays are suitable for evaluating its potential as a CNS-active agent?
- Receptor binding assays : Radioligand competition assays using [³H]spiperone for D2 receptors or [³H]8-OH-DPAT for 5-HT₁A receptors. IC₅₀ values < 100 nM suggest high affinity .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using human liver microsomes to predict drug-drug interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar analogs: How to address this?
Variations arise from polymorphic forms or hydrate/solvate formation. For example:
- Anhydrous forms melt at 160–165°C, while monohydrates (common in crystallization) show lower melting points (145–150°C) .
- Use differential scanning calorimetry (DSC) to distinguish polymorphs and thermogravimetric analysis (TGA) to detect solvent loss .
Q. Conflicting bioactivity data in analogous compounds: How to design follow-up studies?
- Dose-response curves : Replicate assays with tighter concentration gradients (e.g., 0.1–100 μM) to identify EC₅₀/IC₅₀ more accurately.
- Off-target profiling : Use kinase panels or GPCR arrays to rule out nonspecific binding. Compounds with >50% inhibition at 10 μM require scaffold optimization .
Methodological Resources
- Synthetic protocols : Adapted Biginelli conditions from [2, 9].
- Crystallography : SC-XRD parameters from [3, 5].
- Computational tools : Docking workflows in [18], QSAR datasets in [13].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
